Arganine B
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Overview
Description
It contains an α-amino group, an α-carboxylic acid group, and a side chain consisting of a 3-carbon aliphatic straight chain ending in a guanidino group . This compound is essential for various physiological processes, including protein synthesis, wound healing, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arginine B can be synthesized through several methods. One common method involves the chemical synthesis from ornithine via the intermediate citrulline. This process typically involves the use of reagents such as ammonia and carbon dioxide under specific pH conditions . Another method involves the fermentation of sugars using microorganisms that produce arginine as a metabolic byproduct .
Industrial Production Methods
Industrial production of arginine B often involves microbial fermentation. Specific strains of bacteria or yeast are cultivated in large bioreactors, where they convert sugars into arginine through their metabolic pathways. The fermentation broth is then processed to extract and purify the arginine .
Chemical Reactions Analysis
Types of Reactions
Arginine B undergoes various chemical reactions, including:
Oxidation: Arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions involving arginine are less common but can occur under specific conditions.
Substitution: Arginine can participate in substitution reactions, particularly in the formation of peptides and proteins.
Common Reagents and Conditions
Common reagents used in reactions involving arginine include dicarbonyl compounds like phenylglyoxal and cyclohexanedione, which react with the guanidino group of arginine . These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from reactions involving arginine include nitric oxide, citrulline, and various peptides and proteins .
Scientific Research Applications
Arginine B has numerous applications in scientific research:
Mechanism of Action
Arginine B exerts its effects through several mechanisms:
Nitric Oxide Production: Arginine is a precursor for the synthesis of nitric oxide, which is involved in vasodilation and blood flow regulation.
Protein Synthesis: It is incorporated into proteins during translation, contributing to the structure and function of various proteins.
Immune Function: Arginine enhances the immune response by promoting the proliferation of T-cells and the production of cytokines.
Comparison with Similar Compounds
Similar Compounds
Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.
Ornithine: Another intermediate in the urea cycle, involved in the production of polyamines and proline.
Proline: An amino acid involved in protein synthesis and collagen formation.
Uniqueness
Arginine B is unique due to its role as a precursor for nitric oxide, which has significant physiological and therapeutic implications. Its ability to enhance protein synthesis and immune function also sets it apart from similar compounds .
Properties
Molecular Formula |
C63H102O33 |
---|---|
Molecular Weight |
1387.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3/t23-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47+,48-,49-,50+,51-,52-,53-,54-,55-,58+,59-,60+,61+,62+,63+/m0/s1 |
InChI Key |
LZPISZISNKRDJE-ZDTZXAACSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(C[C@@H]([C@@H]([C@@]([C@@H]7[C@@H](C[C@]6([C@@]5(C[C@H]4O)C)C)O)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
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